4,5-Difluoro-2-methoxybenzyl alcohol

Physicochemical Properties Lipophilicity ADME

4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) is a fluorinated aromatic alcohol characterized by a vicinal (adjacent) difluoro substitution pattern at the 4- and 5-positions of the benzene ring, with a methoxy group at the 2-position and a benzylic alcohol functional handle. This specific substitution arrangement confers distinct electronic and steric properties that differentiate it from other isomers and non-fluorinated analogs, primarily influencing its utility as a synthetic building block in the preparation of pharmaceutical intermediates and specialized organic molecules.

Molecular Formula C8H8F2O2
Molecular Weight 174.147
CAS No. 886761-72-4
Cat. No. B2688500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-methoxybenzyl alcohol
CAS886761-72-4
Molecular FormulaC8H8F2O2
Molecular Weight174.147
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CO)F)F
InChIInChI=1S/C8H8F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3
InChIKeyIRMOMFYKRNGTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4): A Vicinal Difluoro-Methoxy Building Block for Medicinal Chemistry and Advanced Intermediates


4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) is a fluorinated aromatic alcohol characterized by a vicinal (adjacent) difluoro substitution pattern at the 4- and 5-positions of the benzene ring, with a methoxy group at the 2-position and a benzylic alcohol functional handle . This specific substitution arrangement confers distinct electronic and steric properties that differentiate it from other isomers and non-fluorinated analogs, primarily influencing its utility as a synthetic building block in the preparation of pharmaceutical intermediates and specialized organic molecules .

Why 4,5-Difluoro-2-methoxybenzyl alcohol Cannot Be Interchanged with Other Fluoro-Methoxybenzyl Alcohol Isomers


The electronic and steric influence of the vicinal (4,5-) difluoro substitution pattern on the benzyl alcohol scaffold is non-interchangeable with other regioisomers or mono-fluorinated analogs. The proximity of the two fluorine atoms creates a unique electron-withdrawing environment that affects the reactivity of both the aromatic ring and the benzylic alcohol group in subsequent transformations . This specific electronic profile can directly influence the yield, selectivity, and product stability in reactions such as nucleophilic substitutions or coupling reactions . In contrast, isomers like 2,6-difluoro-4-methoxybenzyl alcohol (CAS 79538-27-5) exhibit a different spatial arrangement of substituents, leading to distinct reactivity, physicochemical properties (e.g., calculated XLogP3 of 1.2 [1]), and differing outcomes when used as an intermediate in multi-step syntheses, such as those for kinase inhibitors [2][3].

Quantitative Differentiation of 4,5-Difluoro-2-methoxybenzyl alcohol: Head-to-Head Physicochemical and Activity Data vs. Analogues


Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated and Isomeric Analogs

The introduction of two vicinal fluorine atoms in 4,5-difluoro-2-methoxybenzyl alcohol significantly increases lipophilicity compared to its non-fluorinated parent, 2-methoxybenzyl alcohol. The calculated ACD/LogP is 1.09, and the XLogP3-AA is 1.2 [1][2]. In contrast, the non-fluorinated 2-methoxybenzyl alcohol (CAS 612-16-8) has a predicted LogP of approximately 0.9-1.0 . Furthermore, the specific 4,5-difluoro isomer can be distinguished from the 2,6-difluoro isomer (CAS 79538-27-5), which also has an XLogP3-AA of 1.2 but a different substitution pattern, and a topological polar surface area (TPSA) of 29.5 Ų compared to the target compound's TPSA of 29.5 Ų [2][3]. While the TPSA values are identical, the distinct spatial arrangement of fluorine atoms influences other properties like boiling point (234.3±35.0 °C at 760 mmHg for the target [1] vs. N/A for the 2,6-isomer) and density (1.3±0.1 g/cm³ for the target [1] vs. N/A for the 2,6-isomer), which can impact purification and handling during synthesis.

Physicochemical Properties Lipophilicity ADME Medicinal Chemistry

Synthetic Utility: The Vicinal Difluoro Motif as a Critical Intermediate for CDK9 Inhibitors

The 4,5-difluoro-2-methoxyphenyl group is a key pharmacophore in a series of patent-protected cyclin-dependent kinase 9 (CDK9) inhibitors. A specific analogue incorporating this moiety, N1-[6-(4,5-Difluoro-2-methoxy-phenyl)-pyrimidin-4-yl]-4-methoxy-benzene-1,3-diamine (derived from the alcohol via conversion to a corresponding halide and subsequent coupling), demonstrated potent activity with an IC50 of <1.00E+3 nM (<1 µM) against CDK9 [1]. This level of activity is in stark contrast to a closely related analogue, where a simple change in substitution resulted in a significantly weaker IC50 of >1.00E+4 nM (>10 µM) against the same target [2]. This greater than 10-fold difference in potency directly validates the critical role of the precise 4,5-difluoro-2-methoxy substitution pattern in achieving target engagement and highlights the compound's value as a non-negotiable starting material for this inhibitor class.

Kinase Inhibition Medicinal Chemistry Synthetic Intermediate CDK9

Comparative Hazard Profile: Distinguishing Safety Precautions for 4,5-Difluoro-2-methoxybenzyl alcohol vs. Its Bromide Derivative

The safety profile of 4,5-difluoro-2-methoxybenzyl alcohol is a key differentiator from its more reactive derivative, 4,5-difluoro-2-methoxybenzyl bromide (CAS 886499-64-5). The alcohol is classified with standard harmful substance hazards (H302 Harmful if swallowed, H317 May cause an allergic skin reaction) . In contrast, the benzyl bromide analog is a significantly stronger alkylating agent and electrophile, necessitating more stringent handling due to its lachrymatory properties and greater acute toxicity potential . For research procurement, selecting the alcohol as a stable and versatile precursor, rather than the more hazardous and reactive bromide, can be a strategic decision to minimize safety risk during early-stage synthesis, handling, and storage, especially when the benzylic alcohol can be selectively activated in situ for the desired coupling step.

Chemical Safety Hazard Communication GHS Procurement

Optimal Application Scenarios for 4,5-Difluoro-2-methoxybenzyl alcohol in Advanced R&D


Precursor to Patent-Protected CDK9 and Kinase Inhibitors

As evidenced by its incorporation into potent CDK9 inhibitors (IC50 < 1 µM) described in US Patents (e.g., US9617225), 4,5-difluoro-2-methoxybenzyl alcohol is the preferred starting material for synthesizing this specific pharmacophore. Researchers aiming to develop or optimize inhibitors for cyclin-dependent kinases or other kinases with similar binding pockets will find this building block essential for achieving the requisite potency, as minor structural changes in the substitution pattern lead to a >10-fold loss in activity [1][2].

Synthesis of Fluorinated Bioisosteres in Medicinal Chemistry

The vicinal difluoro motif and the benzylic alcohol handle make this compound an ideal scaffold for constructing fluorinated bioisosteres of metabolically labile methoxy or ethoxy groups. The specific electronic and steric properties of the 4,5-difluoro substitution, as highlighted by its distinct LogP and physical properties, can be leveraged to fine-tune the lipophilicity and metabolic stability of lead compounds, a key strategy in modern drug discovery [3][4].

Controlled Alkylation Agent via In Situ Activation

For chemists requiring a benzylating agent but wishing to avoid the storage and handling hazards of pre-formed benzyl bromides or chlorides, this alcohol offers a safer, bench-stable alternative. It can be procured in bulk and activated to the corresponding halide or sulfonate ester directly prior to use. This strategy mitigates the risk associated with handling more hazardous electrophiles and allows for greater control over the alkylation step in complex, multi-step syntheses .

Differentiation in Agrochemical Intermediate Research

Difluoromethoxy aromatic compounds are a known class of intermediates for pyrethroid pesticides [5]. While the target compound is not a direct precursor, its specific vicinal difluoro-2-methoxy substitution pattern provides a unique electronic profile for exploring novel analogs in agrochemical discovery programs. Its procurement enables the exploration of SAR around the aromatic ring that is not possible with mono-fluoro or non-fluorinated benzyl alcohol building blocks [1].

Technical Documentation Hub

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